molecular formula C11H14N4O5 B053920 3-Deazaguanosin CAS No. 56039-11-3

3-Deazaguanosin

Katalognummer B053920
CAS-Nummer: 56039-11-3
Molekulargewicht: 282.25 g/mol
InChI-Schlüssel: JJXPEDPBLSOWRJ-MGUDNFKCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Deazaguanosine is a nucleoside analog that has garnered attention for its unique chemical structure and potential in various scientific studies. Its modification from guanosine involves the replacement of the nitrogen atom at the 3-position of the purine ring with a carbon, affecting its electronic and structural properties.

Synthesis Analysis

The synthesis of 3-Deazaguanosine has been accomplished through various methods. Minakawa and Matsuda (1993) described a convenient synthesis involving the ring closure of 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide, yielding 3-Deazaguanosine with significant yields. Another approach by Tanaka et al. (1985) utilized lithiation of a C-2 protected imidazole nucleoside from uridine, showcasing the versatility in synthesizing this compound from naturally occurring nucleosides (Minakawa & Matsuda, 1993); (Tanaka, Hirayama, Matsuda, Miyasaka, & Ueda, 1985).

Molecular Structure Analysis

The molecular structure of 3-Deazaguanosine is characterized by the absence of a nitrogen atom at the 3-position on the purine ring. This minor modification significantly impacts its hydrogen bonding and electronic properties, influencing its interaction with enzymes and other molecules within biological systems.

Chemical Reactions and Properties

3-Deazaguanosine participates in various chemical reactions similar to other nucleosides, including phosphorylation and incorporation into nucleic acids. Its unique structure allows for interesting modifications and applications in the field of nucleic acid research. Mairhofer et al. (2019) developed methods for incorporating 3-Deazaguanosine into RNA, highlighting its utility in studying ribozyme catalysis (Mairhofer, Flemmich, Kreutz, & Micura, 2019).

Physical Properties Analysis

The physical properties of 3-Deazaguanosine, such as solubility and melting point, are crucial for its handling and application in research. While specific values vary depending on the conditions and modifications, these properties are essential for its practical use in laboratory settings.

Chemical Properties Analysis

The chemical properties of 3-Deazaguanosine, including its reactivity and stability, are influenced by its altered purine ring. Studies have explored its metabolism within cells, showing that it can be metabolized to its triphosphate derivative, similar to natural nucleosides. This ability to participate in cellular processes makes it a valuable tool for research (Saunders, Tan, Spindler, Robins, & Plunkett, 1986).

Wissenschaftliche Forschungsanwendungen

Auswirkungen auf die Eigenschaften von RNA

3-Deazaguanosin (c3G) wurde als signifikant wirksam bei der Beeinflussung der Eigenschaften von RNA gefunden. Es kann die thermodynamische Stabilität der Basenpaarung in erheblichem Umfang verringern. Die Effekte sind für 3-Deazapurin-Nukleoside viel ausgeprägter im Vergleich zu ihren konstitutionellen Isomeren der 7-Deazapurin-Nukleoside . Diese Studie liefert eine Begründung für die reduzierte Paarungsstärke .

Studien zur atomaren Mutagenese

this compound ist entscheidend für Studien zur atomaren Mutagenese funktioneller RNAs. Es war entscheidend für unser gegenwärtiges mechanistisches Verständnis der ribosomalen Peptidbindungsbildung und des Phosphodiesterspaltungen in kürzlich entdeckten kleinen Ribozymen .

Basenpaarung in RNA

Der Ersatz eines einzelnen Stickstoffatoms durch ein Kohlenstoffatom kann entscheidend sein, da die Säure-Base-Eigenschaften der Nukleobase drastisch verändert werden und die Eigenschaften als Wasserstoffakzeptor/Donor an der spezifischen Position gelöscht werden. Dies kann für die Basenpaarung in RNA entscheidend sein .

RNA-Erkennung

this compound kann auch die RNA-Erkennung anderer Nukleinsäuren (z. B. DNA, 2′-OCH3 RNA), Proteine, kleine Moleküle und Ionen .

RNA-katalysierte Reaktionen

this compound kann in Bezug auf RNA-katalysierte Reaktionen entscheidend sein .

6. Entwicklung von Antibakteriellen, Antiviralen und Antitumormitteln Die Synthese und Eigenschaften von this compound- und 3-Deaza-2′-Desoxyguanosinderivaten wurden bei der Entwicklung von Antibakteriellen, Antiviralen und Antitumormitteln umfassend untersucht .

7. Untersuchung des Reaktionsmechanismus der O6-Alkylguanin-DNA-Alkyltransferase this compound wurde bei der Untersuchung des Reaktionsmechanismus der O6-Alkylguanin-DNA-Alkyltransferase verwendet .

8. Basendiskriminierung in RNA-RNA- oder RNA-DNA-Duplexen this compound kann die basendiskriminierende Fähigkeit gegenüber den gegenüberliegenden Nukleobasen von RNA–RNA- oder RNA–DNA-Duplexen nach seiner Einarbeitung in RNA beeinflussen .

Wirkmechanismus

Target of Action

3-Deazaguanosine (c3G) is a purine analogue that primarily targets RNA and DNA . It plays a crucial role in atomic mutagenesis studies of functional RNAs . It has been key to our current understanding of ribosomal peptide bond formation and phosphodiester cleavage in small ribozymes .

Mode of Action

3-Deazaguanosine interacts with its targets by inhibiting DNA synthesis and incorporating into DNA . The amount of DNA single-strand breaks correlates with both 3-deazaguanosine exposure and the amount of 3-deazaguanosine incorporated into the DNA .

Biochemical Pathways

The biochemical pathways affected by 3-deazaguanosine involve the inhibition of cell growth . This inhibition has been attributed to the effects of 3-deazaguanosine on enzymes critical to normal purine metabolism . It has been reported to inhibit IMP dehydrogenase at millimolar concentrations .

Pharmacokinetics

The pharmacokinetics of 3-deazaguanosine have been studied in patients at doses of 200-800 mg/m² . It is cleared rapidly from plasma, with a mean plasma clearance of 61.64±9.97 l/h and a mean terminal-phase elimination half-life of 1.6±0.6 h . The steady-state volume of distribution (98.8±29.1 l) and distribution coefficient (1.24±0.39 l/kg) indicate extensive tissue distribution for the drug .

Result of Action

The cytotoxic action of 3-deazaguanosine is closely associated with its inhibition of DNA synthesis and incorporation into DNA . It also inhibits the ability of cells to synthesize full-length DNA after pulse labeling of DNA . This effect is temporally related to the inhibition by 3-deazaguanosine of total DNA synthesis .

Action Environment

The action of 3-deazaguanosine can be influenced by environmental factors such as the presence of other nucleic acids, proteins, small molecules, and ions . For instance, the replacement of a single nitrogen atom by a carbon atom in 3-deazaguanosine can dramatically change the acid-base properties of the nucleobase and erase hydrogen acceptor/donor properties at the specific position . This can be determining for RNA base pairing, for RNA recognition of other nucleic acids (e.g., DNA, 2’-OCH₃ RNA), proteins, small molecules, and ions, and can also be crucial with respect to RNA-catalyzed reactions .

Zukünftige Richtungen

3-Deazaguanosine and its derivatives have potential applications in atomic mutagenesis experiments to explore mechanistic aspects of ribozyme catalysis . It can also be used to enhance the efficiency of cellular therapies by restraining senescence .

Eigenschaften

IUPAC Name

6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c12-6-1-4-7(10(19)14-6)13-3-15(4)11-9(18)8(17)5(2-16)20-11/h1,3,5,8-9,11,16-18H,2H2,(H3,12,14,19)/t5-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXPEDPBLSOWRJ-MGUDNFKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971414
Record name 6-Imino-1-pentofuranosyl-5,6-dihydro-1H-imidazo[4,5-c]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56039-11-3
Record name 3-Deazaguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056039113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Imino-1-pentofuranosyl-5,6-dihydro-1H-imidazo[4,5-c]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Deazaguanosine
Reactant of Route 2
3-Deazaguanosine
Reactant of Route 3
3-Deazaguanosine
Reactant of Route 4
3-Deazaguanosine
Reactant of Route 5
Reactant of Route 5
3-Deazaguanosine
Reactant of Route 6
3-Deazaguanosine

Q & A

Q1: How does 3-deazaguanosine (3-DGR) exert its effects in cells?

A: 3-DGR is a purine analog that primarily acts by being metabolized to its active triphosphate form, 3-deazaguanosine triphosphate (3-DGTP) [, ]. This metabolite can then interfere with various cellular processes, particularly those involving guanine nucleotides. One key mechanism involves the inhibition of inosine monophosphate dehydrogenase (IMPDH) [], an enzyme crucial for guanine nucleotide biosynthesis.

Q2: What are the downstream consequences of 3-DGTP accumulation?

A: 3-DGTP accumulation, driven by phosphorylation rather than hypoxanthine-guanine phosphoribosyltransferase (HGPRT) activity, leads to reduced intracellular guanosine nucleotide pools [, ]. This depletion can impact DNA and RNA synthesis, ultimately inhibiting cell proliferation and potentially triggering differentiation in specific cell types like HL-60 promyelocytic leukemia cells [, ].

Q3: Can 3-DGR be phosphorylated in cells lacking HGPRT?

A: Yes, interestingly, 3-DGR retains its ability to be phosphorylated even in cell lines deficient in HGPRT, the enzyme typically responsible for activating guanine analogs [, , ]. Studies using Chinese hamster ovary (CHO) cells deficient in HGPRT have shown that 3-DGR can still be metabolized to 3-DGTP [, , ].

Q4: Which enzymes are involved in 3-DGR phosphorylation in HGPRT-deficient cells?

A: Research suggests that in HGPRT-deficient CHO cells, 3-DGR phosphorylation might be carried out by nicotinamide ribonucleoside kinase, an enzyme typically involved in nicotinamide riboside metabolism [, ]. Additionally, other enzymes like adenosine kinase and 5'-nucleotidase have been implicated in tiazofurin phosphorylation in CHO cells, and their potential role in 3-DGR metabolism warrants further investigation [].

Q5: What is the molecular formula and molecular weight of 3-deazaguanosine?

A5: The molecular formula of 3-deazaguanosine is C10H13N5O5, and its molecular weight is 283.24 g/mol.

Q6: How is 3-DGR metabolized in cells?

A: 3-DGR is primarily metabolized by phosphorylation to form its active metabolite, 3-DGTP [, ]. While HGPRT is not essential for its phosphorylation, other enzymes like nicotinamide ribonucleoside kinase are likely involved [, ].

Q7: Does 3-DGR show activity against parasites?

A: Yes, 3-DGR has shown promising antiparasitic activity. In vitro studies demonstrated its efficacy against Leishmania tropica within human macrophages []. Additionally, it exhibited significant activity against Leishmania donovani in animal models, achieving a 76% suppression of the parasite [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.